5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Construction of the isoxazole ring: This can be done through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Coupling reactions: The final step involves coupling the thiophene, furan, and isoxazole rings through various organic reactions such as Suzuki coupling or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The isoxazole ring can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors involved in inflammatory pathways, microbial cell walls, and cancer cell proliferation.
Pathways Involved: The compound can inhibit key enzymes in the inflammatory pathway, disrupt microbial cell wall synthesis, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene structures.
Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid.
Isoxazole Derivatives: Compounds like isoxazole-3-carboxylic acid and its derivatives.
Uniqueness
5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-7-11(16-19-9)14(17)15-8-10-4-5-12(18-10)13-3-2-6-20-13/h2-7H,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXIVHXVWHNPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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